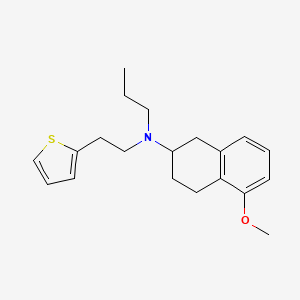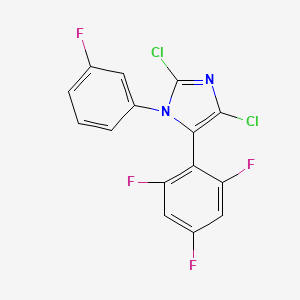
2,4-Dichloro-1-(3-fluorophenyl)-5-(2,4,6-trifluorophenyl)-1H-imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Dichloro-1-(3-fluorophenyl)-5-(2,4,6-trifluorophenyl)-1H-imidazole is a synthetic organic compound belonging to the imidazole class. Imidazoles are known for their wide range of biological activities and applications in medicinal chemistry. This compound, with its unique substitution pattern, may exhibit interesting chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-1-(3-fluorophenyl)-5-(2,4,6-trifluorophenyl)-1H-imidazole typically involves multi-step organic reactions. A common approach might include:
Formation of the imidazole ring: This can be achieved through the condensation of appropriate precursors such as aldehydes, amines, and other reagents under acidic or basic conditions.
Introduction of substituents: The chlorination and fluorination steps can be carried out using reagents like thionyl chloride, sulfuryl chloride, or fluorinating agents under controlled conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
2,4-Dichloro-1-(3-fluorophenyl)-5-(2,4,6-trifluorophenyl)-1H-imidazole can undergo various chemical reactions, including:
Substitution reactions: The chlorine and fluorine atoms can be replaced by other groups under suitable conditions.
Oxidation and reduction: The imidazole ring can be oxidized or reduced, leading to different derivatives.
Coupling reactions: The compound can participate in coupling reactions to form larger molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride, potassium tert-butoxide, or palladium catalysts.
Oxidation: Reagents like potassium permanganate, hydrogen peroxide, or other oxidizing agents.
Reduction: Reagents like lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, substitution reactions might yield derivatives with different functional groups, while oxidation or reduction could lead to changes in the oxidation state of the imidazole ring.
Wissenschaftliche Forschungsanwendungen
2,4-Dichloro-1-(3-fluorophenyl)-5-(2,4,6-trifluorophenyl)-1H-imidazole may have various applications in scientific research, including:
Medicinal chemistry: Potential use as a lead compound for developing new drugs targeting specific biological pathways.
Biological studies: Investigation of its effects on cellular processes and its potential as a tool for studying enzyme functions.
Industrial applications: Use as an intermediate in the synthesis of more complex molecules or materials.
Wirkmechanismus
The mechanism of action of 2,4-Dichloro-1-(3-fluorophenyl)-5-(2,4,6-trifluorophenyl)-1H-imidazole would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,4-Dichloro-1-phenyl-1H-imidazole
- 1-(3-Fluorophenyl)-2,4,5-trichloro-1H-imidazole
- 1-(2,4,6-Trifluorophenyl)-2,4-dichloro-1H-imidazole
Uniqueness
The unique substitution pattern of 2,4-Dichloro-1-(3-fluorophenyl)-5-(2,4,6-trifluorophenyl)-1H-imidazole may confer distinct chemical and biological properties compared to similar compounds. This could include differences in reactivity, stability, and biological activity, making it a valuable compound for further research and development.
Eigenschaften
Molekularformel |
C15H6Cl2F4N2 |
|---|---|
Molekulargewicht |
361.1 g/mol |
IUPAC-Name |
2,4-dichloro-1-(3-fluorophenyl)-5-(2,4,6-trifluorophenyl)imidazole |
InChI |
InChI=1S/C15H6Cl2F4N2/c16-14-13(12-10(20)5-8(19)6-11(12)21)23(15(17)22-14)9-3-1-2-7(18)4-9/h1-6H |
InChI-Schlüssel |
NYQHODKIZTUZQR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)F)N2C(=C(N=C2Cl)Cl)C3=C(C=C(C=C3F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


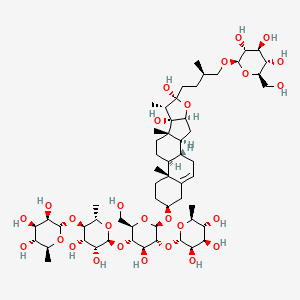

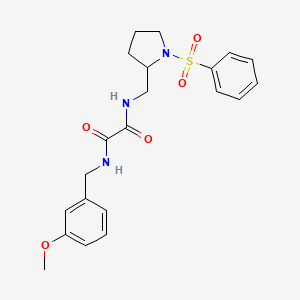

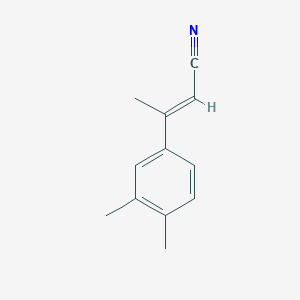
![(2S,3R,4S,5S,6R)-2-[[(3S,5R,8R,9R,10R,12R,13R,14S,17S)-12-hydroxy-17-[(2S)-2-hydroxy-6-methylhept-5-en-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12342009.png)
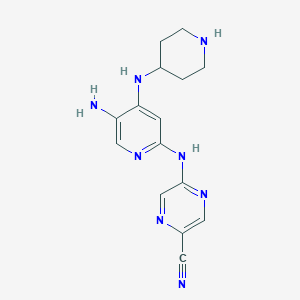
![2-(4-benzylpiperazin-1-yl)-7-(4-methoxyphenyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B12342018.png)
![(E)-N-[(2S)-1-hydroxypropan-2-yl]octadec-9-enamide](/img/structure/B12342026.png)
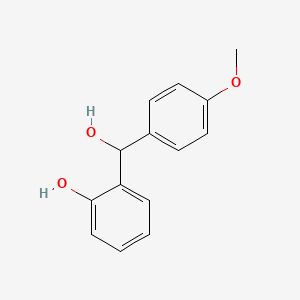
![11-[(2-Chlorophenyl)methyl]-8-[2-(3,4-dimethoxyphenyl)ethyl]-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9-triene-7,12-dione](/img/structure/B12342035.png)
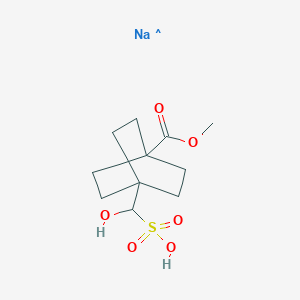
![6-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-(cyclobutylmethyl)-5-methyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B12342048.png)
